molecular formula C5-H7-N-O B031337 3-hydroxypent-4-enenitrile CAS No. 27451-36-1

3-hydroxypent-4-enenitrile

Cat. No.: B031337
CAS No.: 27451-36-1
M. Wt: 97.12 g/mol
InChI Key: PBCLOVRWBLGJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyano-2-hydroxy-3-butene is an organic compound known for its unique chemical structure and properties. It is a secondary alcohol with a cyano group and a hydroxyl group attached to a butene backbone. This compound is also recognized as a mitochondrial toxin that induces apoptosis in liver cells .

Mechanism of Action

Target of Action

The primary target of 3-hydroxypent-4-enenitrile, also known as 1-Cyano-2-hydroxy-3-butene (CHB), is the mitochondria in liver cells . The mitochondria play a crucial role in energy production, regulation of cellular metabolism, and apoptosis.

Mode of Action

CHB acts as a mitochondrial toxin . It interacts with the mitochondria, causing a reduction in the mitochondrial membrane potential . This interaction leads to changes in the normal functioning of the mitochondria, disrupting energy production and other metabolic processes.

Biochemical Pathways

The disruption of the mitochondrial membrane potential by CHB affects various biochemical pathways. It leads to the induction of apoptosis , a form of programmed cell death . This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, and chromatin condensation.

Pharmacokinetics

Given its molecular weight of 9712 , it is likely to have good bioavailability.

Result of Action

The action of CHB results in apoptosis in liver cells . It has been shown to cause liver lesions in CD1 mice . The induction of apoptosis leads to the elimination of damaged or unwanted cells, maintaining cellular homeostasis.

Action Environment

Environmental factors can influence the action, efficacy, and stability of CHB. For instance, the compound is recommended to be stored at temperatures between 2°C and 8°C , suggesting that temperature can affect its stability. Furthermore, exposure to dust, mist, gas, or vapors of CHB should be avoided , indicating that its form and concentration in the environment can impact its action and potential toxicity.

Preparation Methods

1-Cyano-2-hydroxy-3-butene can be synthesized through various methods. One notable method involves the extraction from Crambe abyssinica seedmeal. The seedmeal is processed using solvents like hexane, dichloromethane (CH₂Cl₂), methanol (MeOH), and water. The dichloromethane extract is found to be the most effective, containing 96.1% of the active compound .

Chemical Reactions Analysis

1-Cyano-2-hydroxy-3-butene undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized products.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: It can undergo substitution reactions where the cyano or hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyano-2-hydroxy-3-butene has several scientific research applications:

Comparison with Similar Compounds

1-Cyano-2-hydroxy-3-butene can be compared with other similar compounds, such as:

    3-Hydroxy-4-pentenenitrile: Similar in structure but differs in its specific functional groups.

    2-Hydroxy-3-butenyl cyanide: Another compound with a similar backbone but different functional groups.

The uniqueness of 1-Cyano-2-hydroxy-3-butene lies in its specific combination of cyano and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-hydroxypent-4-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2,5,7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCLOVRWBLGJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950134
Record name 3-Hydroxypent-4-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27451-36-1, 6071-81-4, 7451-85-6
Record name 3-Hydroxy-4-pentenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27451-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyano-2-hydroxy-3-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027451361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butene, (S)-1-cyano-2-hydroxy-3-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321802
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxypent-4-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxypent-4-enenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Cyano-2-hydroxy-3-butene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxypent-4-enenitrile
Reactant of Route 2
Reactant of Route 2
3-hydroxypent-4-enenitrile
Reactant of Route 3
Reactant of Route 3
3-hydroxypent-4-enenitrile
Reactant of Route 4
Reactant of Route 4
3-hydroxypent-4-enenitrile
Reactant of Route 5
Reactant of Route 5
3-hydroxypent-4-enenitrile
Reactant of Route 6
Reactant of Route 6
3-hydroxypent-4-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.